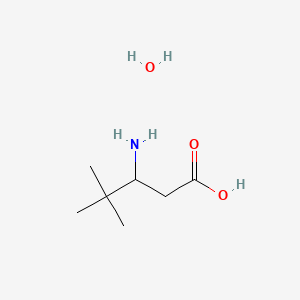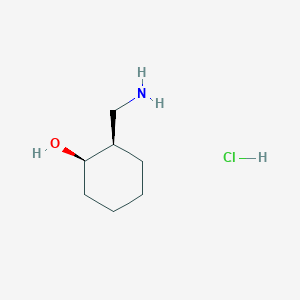
2-Chloro-6-methoxy-1,7-naphthyridine
Overview
Description
2-Chloro-6-methoxy-1,7-naphthyridine is a heterocyclic aromatic organic compound belonging to the naphthyridine family. Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings. This compound, in particular, features a chlorine atom at the 2-position and a methoxy group at the 6-position of the naphthyridine core. Due to its unique structural attributes, it has garnered interest in various scientific fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxy-1,7-naphthyridine typically involves multi-step organic reactions starting from readily available precursors. One common approach is the Skraup synthesis, which involves the condensation of 2-chloro-6-methoxypyridine with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Large-scale reactions are conducted in specialized reactors with continuous monitoring of reaction parameters. Purification steps, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced naphthyridine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methoxy positions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Reagents such as hydrochloric acid (HCl) for nucleophilic substitution and bromine (Br₂) for electrophilic substitution.
Oxidation: : Formation of naphthyridine-oxide derivatives.
Reduction: : Production of naphthyridine derivatives with reduced oxidation states.
Substitution: : Generation of various substituted naphthyridine compounds.
Scientific Research Applications
2-Chloro-6-methoxy-1,7-naphthyridine has found applications in several scientific fields:
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
Material Science: : The compound is used in the design of organic semiconductors and photovoltaic materials.
Organic Synthesis: : It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 2-Chloro-6-methoxy-1,7-naphthyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-Chloro-6-methoxy-1,7-naphthyridine is structurally similar to other naphthyridine derivatives, such as 2-chloro-6-methyl-1,5-naphthyridine and 2-chloro-7-methoxy-1,5-naphthyridine. its unique substitution pattern at the 1,7-positions sets it apart, providing distinct chemical and biological properties.
List of Similar Compounds
2-Chloro-6-methyl-1,5-naphthyridine
2-Chloro-7-methoxy-1,5-naphthyridine
2-Chloro-6-methoxy-1,5-naphthyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-chloro-6-methoxy-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-4-6-2-3-8(10)12-7(6)5-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAQOKONDXEOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693861 | |
| Record name | 2-Chloro-6-methoxy-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27017-57-8 | |
| Record name | 2-Chloro-6-methoxy-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazolecarboxylic acid](/img/structure/B1501616.png)
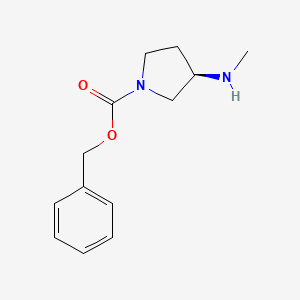
![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)
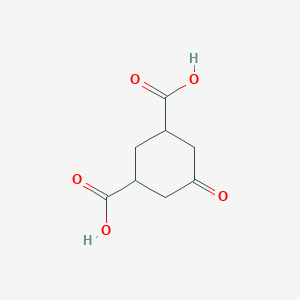
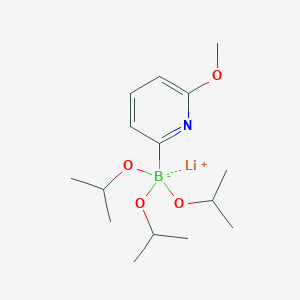
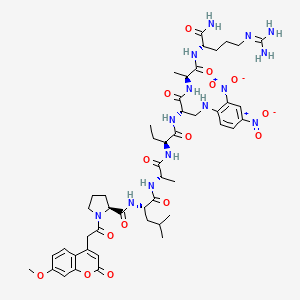

![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)


